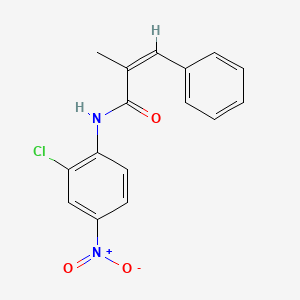![molecular formula C13H21N3O2 B5370269 3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol](/img/structure/B5370269.png)
3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol, also known as CR845, is a non-opioid analgesic drug that has shown promising results in clinical trials for the treatment of acute and chronic pain.
Mecanismo De Acción
3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol acts as a selective agonist of the kappa-opioid receptor (KOR), which is a G protein-coupled receptor that is involved in the modulation of pain and stress responses. By activating KOR, this compound inhibits the release of neurotransmitters that are involved in pain signaling, such as substance P and glutamate. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of immune function, the regulation of cytokine production, and the inhibition of pro-inflammatory signaling pathways. In addition, this compound has been shown to have a positive effect on mood and anxiety, which may be beneficial in the treatment of pain conditions that are associated with these symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol for lab experiments is its selectivity for KOR, which allows for more targeted and specific studies of pain signaling pathways. In addition, this compound has a low risk of abuse and addiction, which makes it a safer alternative to opioid analgesics for animal studies. However, one limitation of this compound is its relatively short half-life, which may require more frequent dosing in some experiments.
Direcciones Futuras
There are several potential future directions for research on 3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol. One area of interest is the development of new formulations and delivery methods that can improve the bioavailability and duration of action of the drug. In addition, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and mood-regulating effects of this compound. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in different pain conditions and patient populations.
Métodos De Síntesis
3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol is synthesized through a multi-step process that involves the reaction of 4-cyclobutyl-6-methylpyrimidine-2-amine with formaldehyde and methylamine. The resulting intermediate is then reacted with 3-chloro-1,2-propanediol to yield this compound.
Aplicaciones Científicas De Investigación
3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol has been extensively studied for its potential use in the treatment of acute and chronic pain. Clinical trials have shown that this compound is effective in reducing pain intensity and improving patient outcomes in various pain conditions, including postoperative pain, osteoarthritis pain, and chronic lower back pain. In addition, this compound has been shown to have a low risk of abuse and addiction, making it an attractive alternative to opioid analgesics.
Propiedades
IUPAC Name |
3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)-methylamino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9-6-12(10-4-3-5-10)15-13(14-9)16(2)7-11(18)8-17/h6,10-11,17-18H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDNVSWOHYWAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)CC(CO)O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-methyl-3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5370190.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5370214.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370220.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5370229.png)
![N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide](/img/structure/B5370239.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(propylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5370242.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370252.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5370259.png)
![5-chloro-2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5370261.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl)methyl]-3-(2-furyl)acrylamide](/img/structure/B5370270.png)
![5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5370277.png)
![3-(4-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5370291.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide](/img/structure/B5370298.png)